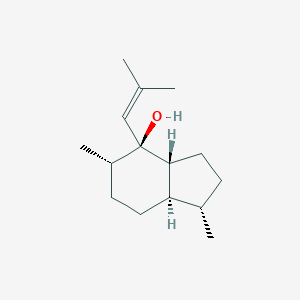
2-(4-Methylbenzoylamino)-2-methylpropionic acid
Vue d'ensemble
Description
2-(4-Methylbenzoylamino)-2-methylpropionic acid, also known as N-α-methyl-4-methoxybenzeneacetamide, is an organic compound that belongs to the class of α-amino acids. It is a derivative of valine and has a molecular weight of 217.25 g/mol. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(4-Methylbenzoylamino)-2-methylpropionic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
2-(4-Methylbenzoylamino)-2-methylpropionic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been shown to inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Methylbenzoylamino)-2-methylpropionic acid is its ability to inhibit the activity of COX enzymes without affecting the activity of other enzymes. This makes it a potentially useful tool for studying the role of COX enzymes in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-Methylbenzoylamino)-2-methylpropionic acid. One area of interest is the development of novel derivatives of this compound that exhibit improved pharmacological properties, such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Finally, research is needed to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-(4-Methylbenzoylamino)-2-methylpropionic acid can be achieved through several methods. One of the most common methods involves the reaction of 4-methoxybenzoyl chloride with 2-(4-Methylbenzoylamino)-2-methylpropionic acidα-methylvaline in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity.
Applications De Recherche Scientifique
2-(4-Methylbenzoylamino)-2-methylpropionic acid has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been shown to possess potent antitumor activity against various types of cancer cells.
Propriétés
IUPAC Name |
2-methyl-2-[(4-methylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-4-6-9(7-5-8)10(14)13-12(2,3)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHWEHDWVXTJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293522 | |
| Record name | 2-Methyl-N-(4-methylbenzoyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylbenzoylamino)-2-methylpropionic acid | |
CAS RN |
129973-03-1 | |
| Record name | 2-Methyl-N-(4-methylbenzoyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129973-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-(4-methylbenzoyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















